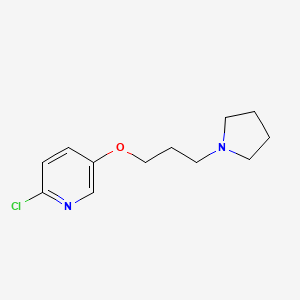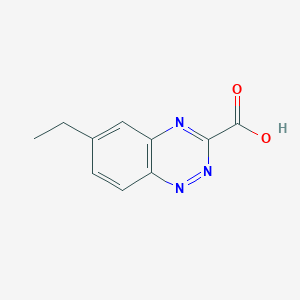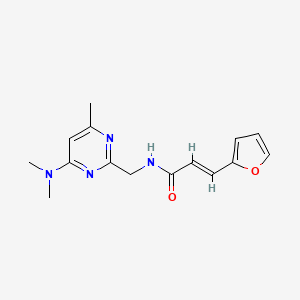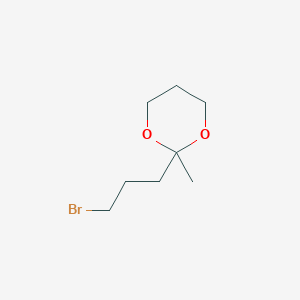
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine, also known as CP-945,598, is a small molecule drug that has been developed as a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a key role in the regulation of various physiological processes, including pain, appetite, and mood. CP-945,598 has been investigated for its potential therapeutic applications in the treatment of various disorders, including obesity, addiction, and pain.
作用機序
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is a selective antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of the CB1 receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol results in the modulation of various physiological processes, including pain, appetite, and mood. This compound blocks the activation of the CB1 receptor by endocannabinoids, thereby reducing the effects of CB1 receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In animal models, this compound has been shown to decrease food intake and body weight, indicating its potential use in the treatment of obesity. This compound has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin, indicating its potential use in the treatment of addiction. Additionally, this compound has been shown to reduce pain in animal models, indicating its potential use as an analgesic.
実験室実験の利点と制限
One advantage of using 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors in the central nervous system. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it has been shown to interact with other receptors such as the serotonin 5-HT2C receptor.
将来の方向性
There are several future directions for the investigation of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine. One potential direction is the further investigation of its potential use in the treatment of obesity, addiction, and pain. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more selective CB1 receptor antagonists. Finally, the development of this compound as a potential therapeutic agent for human use will require further preclinical studies and clinical trials.
合成法
The synthesis of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine has been described in the scientific literature. In brief, the synthesis involves the reaction of 2-chloro-5-bromopyridine with 3-(pyrrolidin-1-yl)propylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroethanol to yield this compound.
科学的研究の応用
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine has been extensively studied in preclinical models for its potential therapeutic applications. In animal models, this compound has been shown to decrease food intake and body weight, indicating its potential use in the treatment of obesity. This compound has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin. Additionally, this compound has been studied for its potential analgesic effects, as it has been shown to reduce pain in animal models.
特性
IUPAC Name |
2-chloro-5-(3-pyrrolidin-1-ylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-12-5-4-11(10-14-12)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMUKHGRNLMNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517584-12-1 |
Source


|
| Record name | 2-chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)
![tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B2624707.png)




![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)



![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)
![1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2624725.png)
![Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2624726.png)